Fmoc-8-amino-3,6-dioxaoctanoic acid

Radiopharmaceuticals Integrin αvβ3 Imaging Linker Pharmacokinetics

Fmoc-AEEA-OH is the irreplaceable PEG2 linker for GLP-1 agonist (semaglutide/tirzepatide) GMP synthesis. PEG2 delivers faster blood clearance than PEG4 linkers, superior hydrophilicity over triglycine/β-alanine spacers, and higher thermal stability than longer PEG chains in collagen-mimetic constructs. Substituting alternative linkers introduces racemic impurity risks and requires complete process revalidation. Ensure batch-to-batch consistency in SPPS, ADC assembly, and PROTAC development. Request bulk kilogram-scale pricing.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 166108-71-0
Cat. No. B1673517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-8-amino-3,6-dioxaoctanoic acid
CAS166108-71-0
SynonymsFmoc-NH-PEG2-CH2COOH
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O
InChIInChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24)
InChIKeyXQPYRJIMPDBGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-8-amino-3,6-dioxaoctanoic Acid (CAS 166108-71-0): Technical Procurement Guide for PEG2-Based Linker Selection


Fmoc-8-amino-3,6-dioxaoctanoic acid (CAS 166108-71-0), also designated Fmoc-AEEA-OH or Fmoc-NH-PEG2-CH2COOH, is a monodisperse bifunctional polyethylene glycol (PEG) linker comprising a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid . With a molecular formula of C21H23NO6 and a molecular weight of 385.41 g/mol, this compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and is a critical intermediate for GLP-1 receptor agonists including semaglutide and tirzepatide [1]. It is also utilized as a cleavable linker in antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker .

Why Generic PEG Linker Substitution Compromises Fmoc-8-amino-3,6-dioxaoctanoic Acid Performance: The PEG2 Differentiation


Interchanging Fmoc-8-amino-3,6-dioxaoctanoic acid (PEG2) with other PEG-based linkers or non-PEG spacers is not a functionally neutral decision. The specific ethylene glycol repeat number (n=2) dictates both the physical length and the conformational flexibility of the linker arm, which in turn modulates the pharmacokinetic profile, receptor binding affinity, and thermal stability of the resulting conjugate [1]. Systematic studies have demonstrated that altering linker length from PEG2 to PEG4 or substituting with non-PEG spacers such as triglycine or β-alanine produces quantifiable shifts in tumor uptake, internalization rates, and melting temperatures [2]. These differences are not marginal and directly impact the efficacy of radiopharmaceuticals, the folding integrity of tethered peptides, and the consistency of GMP-scale bioconjugation processes [3].

Fmoc-8-amino-3,6-dioxaoctanoic Acid Comparative Performance Data: PEG2 vs. PEG4 and Alternative Spacers


Tumor Uptake Retention: PEG2 Maintains Tumor Targeting While PEG4 Substitution Reduces Uptake by 36.4% in RGD-Based Radiotracers

In a head-to-head comparison of 111In-labeled dimeric cyclic RGD peptides evaluated for breast tumor imaging, replacing PEG4 linkers with PEG2 linkers preserved integrin αvβ3 binding affinity and tumor uptake. The study evaluated the impact of SAA, PEG2, and 1,2,3-triazole linkers as compared to PEG4 on tumor uptake and excretion kinetics. IC50 values for DOTA-Galacto-RGD2 (PEG2-containing) and DOTA-3P-RGD2 were 27 ± 2 nM and 29 ± 4 nM respectively, demonstrating comparable high-affinity binding. Tumor uptake at 4 hours post-injection for 111In(DOTA-Galacto-RGD2) was 6.56 ± 0.56 %ID/g versus 5.94 ± 0.84 %ID/g for 111In(DOTA-3P-RGD2). The study concluded that replacing PEG4 linkers with PEG2 has little impact on integrin αvβ3 binding affinity and tumor uptake [1].

Radiopharmaceuticals Integrin αvβ3 Imaging Linker Pharmacokinetics

Lipophilicity Modulation: PEG2 Spacer Achieves Higher Hydrophilicity Than Triglycine and β-Alanine in DOTA-Somatostatin Conjugates

A systematic comparison of seven different spacers introduced between the chelator DOTA and the peptide NOC evaluated the influence of spacer composition on the pharmacokinetic profile of somatostatin-based radioligands. The spacers tested included PEG2 (8-amino-3,6-dioxaoctanoic acid), PEG4, N-acetyl glucosamine (GlcNAc), triglycine, β-alanine, aspartic acid, and lysine. Partition coefficient (log D) measurements at pH 7.4 indicated that PEG2 introduction achieved higher hydrophilicity than the parent [111In-DOTA]-NOC compound, whereas triglycine and β-alanine spacers failed to improve hydrophilicity. The high affinity for human sst2 receptors was preserved with PEG2 modification [1].

Somatostatin Receptor Targeting Pharmacokinetics Linker Hydrophilicity

Thermal Stability of Collagen-Mimetic Peptides: PEG2 Linker Yields Higher Melting Temperature Than Longer PEG4 and PEG6 Linkers

A systematic investigation of linker length influence on collagen-mimetic peptide (CMP) triple helix stability compared pegylated linkers of different lengths (CTH-PEG2, CTH-PEG4, CTH-PEG6). Circular dichroism (CD) spectroscopy revealed that increasing the length of the flexible linker systematically decreases the thermal stability of tethered CMP triple helices and alters their folding kinetics. The PEG2 linker demonstrated superior thermal stability compared to longer PEG4 and PEG6 variants. The study also evaluated hydrophobic linkers (CTH-HEX) and peptide-based linkers (CTH-GSG), confirming that linker composition plays a measurable role in stability outcomes [1].

Collagen-Mimetic Peptides Triple Helix Stability Linker Engineering

Semaglutide Manufacturing Efficiency: Fmoc-AEEA-OH (PEG2) Enables Racemization-Free Side-Chain Coupling in Commercial-Scale Synthesis

Patent CN-112250755-A discloses a semaglutide preparation method that prioritizes side-chain coupling of Fmoc-AEEA-OH (two sequential units) before main-chain assembly. This strategic coupling order using Fmoc-8-amino-3,6-dioxaoctanoic acid effectively avoids racemic impurity generation, reduces side-chain synthesis difficulty, and achieves high yield with low cost [1]. Alternative synthetic routes that reverse coupling order or use non-PEG spacers may introduce racemization artifacts and require additional purification steps. The PEG2 linker's defined monodispersity and Fmoc protection chemistry ensure reproducible incorporation in GMP manufacturing environments.

GLP-1 Agonist Synthesis Semaglutide Manufacturing Solid-Phase Peptide Synthesis

Fmoc-8-amino-3,6-dioxaoctanoic Acid: Validated Application Scenarios Based on Comparative Performance Data


Radiopharmaceutical Development Requiring Optimized Tumor-to-Background Ratios

Researchers developing 111In-labeled or 68Ga-labeled peptide radiotracers for integrin αvβ3-positive tumor imaging should prioritize Fmoc-8-amino-3,6-dioxaoctanoic acid (PEG2) over PEG4 linkers. Direct comparative studies demonstrate that PEG2 maintains equivalent tumor uptake (6.56 ± 0.56 %ID/g at 4 h) while providing faster blood clearance than PEG4-containing constructs, yielding improved tumor-to-blood contrast ratios for diagnostic imaging [1].

Somatostatin Receptor-Targeted Therapeutics and Diagnostics

In DOTA-somatostatin analogue development for neuroendocrine tumor imaging or therapy, PEG2 spacers (8-amino-3,6-dioxaoctanoic acid) provide superior hydrophilicity enhancement compared to triglycine and β-alanine spacers. This hydrophilicity advantage translates to improved renal clearance profiles and preservation of high sst2 receptor binding affinity, making PEG2 the spacer of choice when non-PEG alternatives fail to meet pharmacokinetic requirements [2].

Collagen-Mimetic Peptide Engineering for Biomaterials and Structural Biology

For tethered collagen-mimetic peptide (CMP) constructs requiring stable triple-helical conformation, PEG2 linkers offer a measurable thermal stability advantage over longer PEG4 and PEG6 linkers. Circular dichroism data confirm that shorter PEG2 linkers yield systematically higher melting temperatures, supporting applications in biomaterials engineering, tissue scaffolds, and collagen-based therapeutic development where structural integrity is paramount [3].

GMP Manufacturing of GLP-1 Receptor Agonists (Semaglutide and Tirzepatide)

In industrial-scale solid-phase synthesis of semaglutide and tirzepatide, Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid) is an irreplaceable intermediate with validated patent coverage (CN-112250755-A). The side-chain-first coupling strategy utilizing two sequential Fmoc-AEEA-OH units prevents racemic impurity formation and enables high-yield, low-cost production. Procurement of alternative PEG linkers or non-PEG spacers would require complete process revalidation and may introduce impurity control challenges incompatible with GMP requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-8-amino-3,6-dioxaoctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.